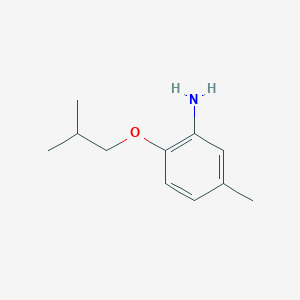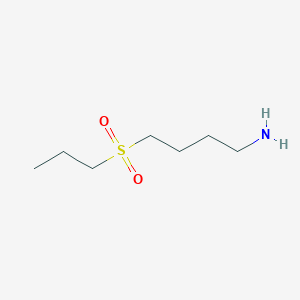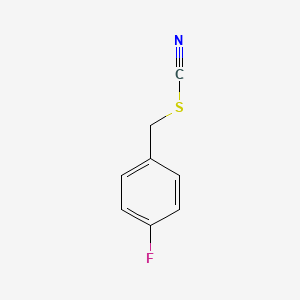
4-Fluorobenzyl thiocyanate
Übersicht
Beschreibung
4-Fluorobenzyl thiocyanate is a chemical compound with the molecular formula C8H6FNS . It is used in various applications and is common in natural products, synthetic drugs, and bioactive molecules .
Synthesis Analysis
Thiocyanation, the process of introducing a thiocyanato (SCN) group into a molecule, is a common method used in the synthesis of 4-Fluorobenzyl thiocyanate . This process can involve nucleophilic reaction, electrophilic reaction, and free radical reaction .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzyl thiocyanate consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 sulfur atom, and 1 nitrogen atom . The average mass of the molecule is 167.203 Da .Chemical Reactions Analysis
Thiocyanation reactions are commonly used to introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . These reactions can be initiated by various methods, including photochemical and electrochemical approaches .Wissenschaftliche Forschungsanwendungen
-
Direct Thiocyanation Reactions
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
- Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
- Results or Outcomes : The direct thiocyanation has broad application prospects .
-
Treatment of Thiocyanate-Containing Wastewater
- Scientific Field : Environmental Science and Microbiology .
- Application Summary : Thiocyanate is a common pollutant in gold mine, textile, printing, dyeing, coking, and other industries. Therefore, the treatment of thiocyanate in industrial wastewater is an urgent problem to be solved .
- Methods of Application : Biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .
- Results or Outcomes : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .
-
Synthesis of Organic Thiocyanates
- Scientific Field : Organic Chemistry .
- Application Summary : Organic thiocyanates are important synthetic intermediates to access valuable sulfur-containing compounds . They are used in the synthesis of a variety of organic compounds .
- Methods of Application : Different methods for the preparation of organic thiocyanates and their synthetic applications are presented in the literature .
- Results or Outcomes : The literature of the last 15 years has been covered, highlighting selected recent advances in the chemistry of this class of compounds .
-
Hole Transport Layer in Perovskite Solar Cells
- Scientific Field : Material Science and Renewable Energy .
- Application Summary : Copper(I) thiocyanate (CuSCN) thin films have been widely used as hole transport layer (HTL) in optoelectronic applications, namely perovskite and organic solar cells .
- Methods of Application : The study reports thermally deposited CuSCN thin film as an efficient, eco-friendly and scalable HTL in inverted perovskite solar cells .
- Results or Outcomes : The optimized device configuration with 30 nm thick CuSCN film annealed at 100 °C for 10 min exhibits the maximum power conversion efficiency (PCE) of 15.71% .
-
Synthesis of 4-[18F]fluorobenzylamine
- Scientific Field : Organic Chemistry .
- Application Summary : A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described .
- Methods of Application : This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated synthesis .
- Results or Outcomes : The synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) provides a new methodology for obtaining better compounds for efficient, sustainable and scalable electronic device applications .
Safety And Hazards
4-Fluorobenzyl thiocyanate may pose several hazards. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Zukünftige Richtungen
Thiocyanates, including 4-Fluorobenzyl thiocyanate, have broad application prospects due to their presence in natural products, synthetic drugs, and bioactive molecules . Future research may focus on improving the understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies . Additionally, β-(4-fluorobenzyl) Arteannuin B, a novel semisynthetic derivative of Arteannuin B, has been identified as a potent ER stress inducer, leading to the consistent activation of ATF-4 , indicating potential future directions in medical and pharmaceutical research.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPKUMPACMQXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298188 | |
| Record name | (4-Fluorophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl thiocyanate | |
CAS RN |
2740-87-6 | |
| Record name | (4-Fluorophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
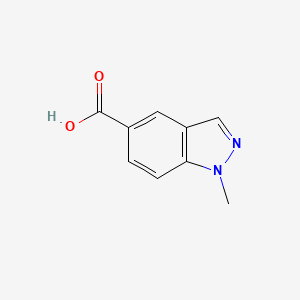
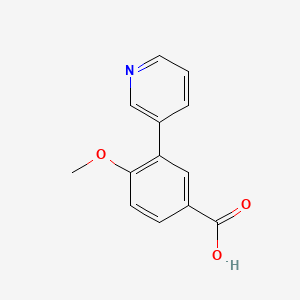
![{4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine](/img/structure/B1388005.png)
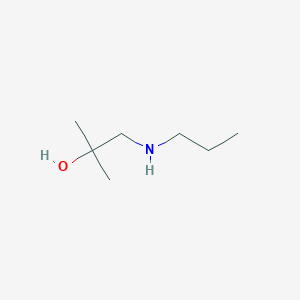
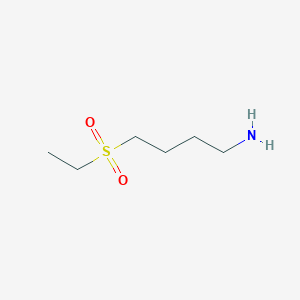
![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)

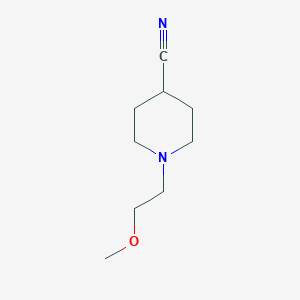

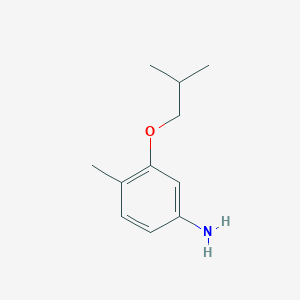
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
